molecular formula C10H19ClF2N2 B12978255 3',3'-Difluoro-1,4'-bipiperidine hydrochloride

3',3'-Difluoro-1,4'-bipiperidine hydrochloride

Cat. No.: B12978255
M. Wt: 240.72 g/mol
InChI Key: VQVAVQUXXJCANH-UHFFFAOYSA-N
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Description

3’,3’-Difluoro-1,4’-bipiperidine hydrochloride is a chemical compound with the molecular formula C10H19ClF2N2. It is a derivative of bipiperidine, characterized by the presence of two fluorine atoms at the 3’ position. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,3’-Difluoro-1,4’-bipiperidine hydrochloride typically involves the reaction of 1,4’-bipiperidine with a fluorinating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the fluorination process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of 3’,3’-Difluoro-1,4’-bipiperidine hydrochloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and efficiency, often incorporating automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

3’,3’-Difluoro-1,4’-bipiperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’,3’-Difluoro-1,4’-bipiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’,3’-Difluoro-1,4’-bipiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and specificity, leading to more effective inhibition or activation of the target. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,3’-Difluoro-1,4’-bipiperidine hydrochloride is unique due to the presence of fluorine atoms, which impart distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable tool in various research fields .

Properties

Molecular Formula

C10H19ClF2N2

Molecular Weight

240.72 g/mol

IUPAC Name

3,3-difluoro-4-piperidin-1-ylpiperidine;hydrochloride

InChI

InChI=1S/C10H18F2N2.ClH/c11-10(12)8-13-5-4-9(10)14-6-2-1-3-7-14;/h9,13H,1-8H2;1H

InChI Key

VQVAVQUXXJCANH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CCNCC2(F)F.Cl

Origin of Product

United States

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